molecular formula C13H16O B6171939 3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1780577-54-9

3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6171939
CAS No.: 1780577-54-9
M. Wt: 188.3
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Description

3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the hydrogenation of 3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired ketone product.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction will produce alcohols.

Scientific Research Applications

3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydronaphthalene: A related compound without the methyl groups and ketone functionality.

    1,5,7-trimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the ketone group.

    3,4-dihydronaphthalen-1(2H)-one: Another ketone derivative of naphthalene with a different substitution pattern.

Uniqueness

3,3,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific placement of its methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

1780577-54-9

Molecular Formula

C13H16O

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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